molecular formula C10H14N2O2 B12589587 2-ethoxy-N-(3-pyridinylmethyl)acetamide

2-ethoxy-N-(3-pyridinylmethyl)acetamide

Cat. No.: B12589587
M. Wt: 194.23 g/mol
InChI Key: SIXXYESXMVJTGX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-pyridinylmethyl)acetamide is an organic compound with the molecular formula C10H14N2O2 It is characterized by the presence of an ethoxy group, a pyridinylmethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-pyridinylmethyl)acetamide typically involves the reaction of 3-pyridinemethanol with ethyl acetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-pyridinemethanol is replaced by the ethoxy group from ethyl acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(3-pyridinylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-pyridinylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(2-pyridinylmethyl)acetamide
  • 2-ethoxy-N-(4-pyridinylmethyl)acetamide
  • 2-methoxy-N-(3-pyridinylmethyl)acetamide

Uniqueness

2-ethoxy-N-(3-pyridinylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-ethoxy-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C10H14N2O2/c1-2-14-8-10(13)12-7-9-4-3-5-11-6-9/h3-6H,2,7-8H2,1H3,(H,12,13)

InChI Key

SIXXYESXMVJTGX-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NCC1=CN=CC=C1

Origin of Product

United States

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